molecular formula C16H11N5O2 B6079543 2-amino-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione

2-amino-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione

Cat. No. B6079543
M. Wt: 305.29 g/mol
InChI Key: IRIJPTPUUNMGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-amino-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is through the inhibition of the GSK-3 pathway. GSK-3 is a key enzyme that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 leads to the activation of various signaling pathways, including the Wnt/beta-catenin pathway, which plays a crucial role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
2-amino-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, it has been shown to reduce the accumulation of beta-amyloid plaques in the brain and improve cognitive function. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione in lab experiments include its potential applications in various fields, its ability to inhibit the GSK-3 pathway, and its promising results in the treatment of various diseases. The limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of 2-amino-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione. These include:
1. Further research to fully understand its mechanism of action and potential side effects.
2. Development of more efficient and less toxic synthesis methods.
3. Exploration of its potential applications in other fields, such as neurodegenerative diseases and inflammation.
4. Development of more potent and selective inhibitors of the GSK-3 pathway.
5. Investigation of its potential as a therapeutic agent in combination with other drugs.
Conclusion
In conclusion, 2-amino-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is a chemical compound that has shown promising results in the treatment of various diseases. Its potential applications in various fields, its ability to inhibit the GSK-3 pathway, and its promising results in lab experiments make it a subject of scientific research. However, further research is needed to fully understand its mechanism of action and potential side effects, and to develop more efficient and less toxic synthesis methods.

Synthesis Methods

The synthesis of 2-amino-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-aminopyridine with 2-chloro-3-nitropyridine, followed by reduction with sodium dithionite to obtain the intermediate compound. The intermediate compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to obtain the final product.

Scientific Research Applications

2-amino-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been the subject of scientific research due to its potential applications in various fields. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the glycogen synthase kinase-3 (GSK-3) pathway. In Alzheimer's disease research, it has been shown to improve cognitive function by reducing the accumulation of beta-amyloid plaques in the brain. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels.

properties

IUPAC Name

2-amino-8-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c17-21-8-5-13-11(16(21)23)9-10-12(19-13)4-7-20(15(10)22)14-3-1-2-6-18-14/h1-9H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIJPTPUUNMGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.